molecular formula C12H9ClN2O2 B12500036 2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid

Cat. No.: B12500036
M. Wt: 248.66 g/mol
InChI Key: WIIBNIXBPVGKTE-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClN2O2 This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-chlorophenyl)-2-pyrimidinone. This intermediate is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often utilize reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted pyrimidines.

Scientific Research Applications

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17/h1-6H,7H2,(H,16,17)

InChI Key

WIIBNIXBPVGKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)O)Cl

Origin of Product

United States

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